DMT-L-dA(bz) Phosphoramidite

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

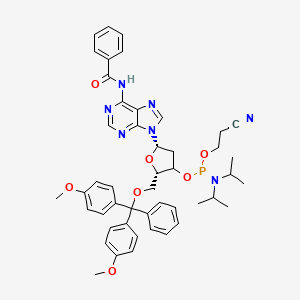

C47H52N7O7P |

|---|---|

分子量 |

857.9 g/mol |

IUPAC名 |

N-[9-[(2S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40?,41-,42-,62?/m0/s1 |

InChIキー |

GGDNKEQZFSTIMJ-FZTYVIQASA-N |

異性体SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C[C@H](O[C@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |

正規SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |

製品の起源 |

United States |

Foundational & Exploratory

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Group in Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic nucleic acid chemistry, the phosphoramidite (B1245037) method stands as the gold standard for the automated synthesis of DNA and RNA oligonucleotides. Central to the success and reliability of this methodology is the strategic use of protecting groups, among which the 4,4'-dimethoxytrityl (DMT) group plays a paramount and indispensable role. This technical guide provides an in-depth exploration of the function of the DMT group, detailing its application, mechanism, and the critical impact it has on the fidelity of oligonucleotide synthesis.

The Core Function of the DMT Protecting Group

The primary and most critical role of the DMT group in phosphoramidite chemistry is the reversible protection of the 5'-hydroxyl group of the nucleoside monomer.[1][2] This protection is fundamental to the stepwise and directional elongation of the oligonucleotide chain, which proceeds in the 3' to 5' direction.[3][4] By "capping" the 5'-terminus, the DMT group ensures that the phosphoramidite coupling reaction occurs exclusively at the free 5'-hydroxyl of the growing oligonucleotide chain that is bound to the solid support.[3] This prevents unwanted side reactions, most notably the uncontrolled polymerization of nucleoside phosphoramidites in solution.[4]

The selection of the DMT group for this task is not arbitrary; it possesses a unique combination of chemical properties that make it ideally suited for automated solid-phase synthesis:

-

Steric Hindrance: The bulky nature of the DMT group provides significant steric protection to the 5'-hydroxyl group, physically obstructing its participation in unintended reactions.[1]

-

Acid Lability: The DMT group is stable under the basic and neutral conditions required for the coupling and oxidation steps of the synthesis cycle. However, it is readily and rapidly cleaved under mild acidic conditions, a property that is crucial for the cyclical nature of the synthesis process.[1]

-

Monitoring Capability: Upon cleavage with acid, the DMT group is released as a stable dimethoxytrityl cation. This cation has a strong absorbance at 495 nm and produces a characteristic bright orange color.[4][5] The intensity of this color can be measured spectrophotometrically to provide a real-time, quantitative assessment of the coupling efficiency at each step of the synthesis.[6]

The DMT Group in the Solid-Phase Synthesis Cycle

The solid-phase synthesis of oligonucleotides is a cyclical process, with each cycle comprising four key steps: deblocking (detritylation), coupling, capping, and oxidation. The DMT group is central to the first two steps of this cycle.

The logical flow of the solid-phase oligonucleotide synthesis cycle is illustrated below:

-

Detritylation (Deblocking): The synthesis cycle begins with the removal of the 5'-DMT group from the nucleoside that is anchored to the solid support. This is achieved by treating the support with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[1] This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.

-

Coupling: The next nucleoside in the desired sequence, in the form of a phosphoramidite with its own 5'-DMT group intact, is activated and introduced to the solid support. The free 5'-hydroxyl of the support-bound nucleoside attacks the activated phosphoramidite, forming a phosphite triester linkage.

-

Capping: As the coupling reaction is not 100% efficient, a small percentage of the support-bound chains will have unreacted 5'-hydroxyl groups. To prevent these "failure sequences" from elongating in subsequent cycles, they are permanently blocked or "capped" by acetylation.[5]

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphotriester using an oxidizing agent, typically iodine in the presence of water and pyridine (B92270).[5]

Following oxidation, the cycle is repeated, beginning with the detritylation of the newly added nucleotide, until the desired oligonucleotide sequence is assembled.

Quantitative Data on Detritylation

The choice of deblocking agent and the duration of the detritylation step are critical parameters that can influence the overall yield and purity of the synthesized oligonucleotide. A balance must be struck between ensuring complete removal of the DMT group and minimizing acid-induced side reactions, such as depurination (cleavage of the glycosidic bond, particularly at adenosine (B11128) and guanosine (B1672433) residues).[1]

Table 1: Comparison of Detritylation Reagents and Conditions on Oligonucleotide Yield

| 5'-O-Protecting Group | Acid | Acid Concentration | Detritylation Time (s) | T10-mer Yield (%) | Mixed 21-mer Yield (%) |

| DMTr | TCA | 3.0% (w/v) | 20 | 88 | 87 |

| DMTr | TCA | 3.0% (w/v) | 110 | 88 | 87 |

| DMTr | DCA | 3.0% (v/v) | 20 | 73 | - |

| DMTr | DCA | 3.0% (v/v) | 40 | 87 | - |

| DMTr | DCA | 3.0% (v/v) | 60 | 92 | 86 |

| DMTr | DCA | 3.0% (v/v) | 110 | 89 | 86 |

| DMTr | DCA | 1.5% (v/v) | 60 | 89 | 86 |

Data extracted from Tram et al. (2011).[4]

As the data indicates, trichloroacetic acid (TCA) allows for very short detritylation times without compromising the yield of the final product.[1] Dichloroacetic acid (DCA) is a milder acid and generally requires longer reaction times to achieve comparable yields.[1] However, for longer oligonucleotides or sequences containing acid-sensitive bases, the use of DCA can be advantageous in minimizing depurination and improving the overall quality of the synthesis.[1]

Table 2: Relative Depurination Half-Times with Different Acidic Reagents

| Reagent | Relative Depurination Rate |

| 3% DCA in Dichloromethane | 1x (Baseline) |

| 15% DCA in Dichloromethane | ~3x faster than 3% DCA |

| 3% TCA in Dichloromethane | ~4x faster than 3% DCA |

Data derived from Septak, M. (1996).

Experimental Protocols

Protocol for 5'-O-DMT Protection of a Deoxynucleoside (e.g., Thymidine)

This protocol describes a general procedure for the protection of the 5'-hydroxyl group of a deoxynucleoside with the DMT group.

Materials:

-

Thymidine (or other base-protected deoxynucleoside)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous pyridine

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., DCM/methanol or ethyl acetate/hexane with triethylamine)

Procedure:

-

The deoxynucleoside is dried by co-evaporation with anhydrous pyridine.

-

The dried nucleoside is dissolved in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled in an ice bath.

-

DMT-Cl (typically 1.1-1.2 equivalents) is added portion-wise to the stirred solution over a period of time.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a small amount of methanol.

-

The pyridine is removed under reduced pressure.

-

The residue is redissolved in DCM and washed with saturated aqueous sodium bicarbonate solution, followed by water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by silica gel column chromatography to yield the 5'-O-DMT-protected nucleoside.

Protocol for Detritylation during Solid-Phase Synthesis

This protocol outlines the detritylation step as it occurs on an automated DNA synthesizer.

Reagents:

-

Deblocking solution: 3% (w/v) Trichloroacetic acid (TCA) or 3% (v/v) Dichloroacetic acid (DCA) in anhydrous dichloromethane (DCM).

-

Washing solution: Anhydrous acetonitrile (B52724).

Procedure (as part of an automated synthesis cycle):

-

The synthesis column containing the solid support with the DMT-protected oligonucleotide is flushed with anhydrous acetonitrile to ensure a dry environment.

-

The deblocking solution is passed through the column for a pre-programmed period of time (e.g., 20-120 seconds). The orange-colored effluent containing the DMT cation is directed to a spectrophotometer for absorbance measurement at 495 nm.

-

The column is then thoroughly washed with anhydrous acetonitrile to remove all traces of the acid and the cleaved DMT cation.

-

The support-bound oligonucleotide now has a free 5'-hydroxyl group and is ready for the coupling step.

Conclusion

The 4,4'-dimethoxytrityl group is a cornerstone of modern phosphoramidite chemistry for oligonucleotide synthesis. Its unique combination of steric bulk, acid lability, and the chromophoric nature of its cleavage product makes it an ideal protecting group for the 5'-hydroxyl function. The careful selection of detritylation conditions is paramount to achieving high yields of pure oligonucleotides, and the ability to monitor the release of the DMT cation provides an invaluable tool for real-time assessment of synthesis performance. A thorough understanding of the role and chemistry of the DMT group is essential for any researcher or professional involved in the synthesis and development of nucleic acid-based therapeutics and diagnostics.

References

- 1. prepchem.com [prepchem.com]

- 2. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 5. 3,3(')-Oxybis(dimethoxytrityl chloride) (O-DMTCl): synthesis and applications of a novel bifunctional protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to DMT-L-dA(bz) Phosphoramidite: Structure, Properties, and Application in Mirror-Image DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 5'-O-Dimethoxytrityl-L-N6-benzoyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-L-dA(bz) Phosphoramidite). This crucial reagent is a fundamental building block in the solid-phase synthesis of L-oligonucleotides, also known as mirror-image DNA, a class of molecules with significant potential in therapeutic and diagnostic applications.

Chemical Structure and Properties

DMT-L-dA(bz) Phosphoramidite (B1245037) is the L-enantiomer of the standard phosphoramidite used in DNA synthesis. The "L" designation refers to the L-deoxyribose sugar moiety, which is the mirror image of the naturally occurring D-deoxyribose. This seemingly subtle change has profound implications for the resulting oligonucleotide's properties, most notably its resistance to nuclease degradation.

The molecule consists of a 2'-deoxyadenosine (B1664071) nucleoside that is modified with three key protecting groups to ensure controlled and efficient synthesis:

-

5'-Dimethoxytrityl (DMT) group: A bulky, acid-labile group that protects the 5'-hydroxyl function of the L-deoxyribose sugar. Its removal (detritylation) at the beginning of each coupling cycle allows for the stepwise addition of the next phosphoramidite.

-

N6-Benzoyl (bz) group: Protects the exocyclic amine of the adenine (B156593) base, preventing unwanted side reactions during synthesis.

-

3'-Phosphoramidite group: The reactive moiety that, upon activation, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain. The cyanoethyl group on the phosphorus is a temporary protecting group that is removed at the end of the synthesis.

Below is a table summarizing the key quantitative properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C47H52N7O7P | |

| Molecular Weight | 857.93 g/mol | |

| Appearance | White to off-white powder | |

| Purity (by 31P NMR and RP-HPLC) | ≥99% | |

| Storage Temperature | 2-8°C |

The Significance of Chirality: L-DNA in Drug Development

The primary application of this compound is in the synthesis of L-oligonucleotides, or mirror-image DNA.[1] Because naturally occurring enzymes, such as nucleases, are chiral and specifically recognize D-sugars, L-DNA is highly resistant to enzymatic degradation. This increased stability makes L-oligonucleotides attractive candidates for therapeutic applications, including aptamers and antisense therapies, as they can have a longer half-life in vivo.[2]

The synthesis of L-DNA follows the same well-established principles of solid-phase phosphoramidite chemistry as natural D-DNA, allowing for the use of standard automated DNA synthesizers.

Experimental Protocols: Solid-Phase Synthesis of an L-Oligonucleotide

The following is a detailed protocol for the automated solid-phase synthesis of a model L-oligonucleotide using this compound and other L-phosphoramidites.

Materials:

-

Controlled Pore Glass (CPG) solid support functionalized with the initial L-nucleoside.

-

DMT-protected L-deoxynucleoside phosphoramidites (DMT-L-dA(bz), DMT-L-dC(bz), DMT-L-dG(ibu), DMT-L-dT) dissolved in anhydrous acetonitrile.

-

Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in anhydrous acetonitrile).

-

Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF).

-

Oxidizing solution (Iodine in THF/water/pyridine).

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

Instrumentation:

-

Automated DNA/RNA synthesizer.

Procedure:

The synthesis is a cyclical process, with each cycle consisting of four main steps for the addition of a single L-nucleotide.

The Oligonucleotide Synthesis Cycle

References

The Benzoyl Protecting Group in DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of solid-phase oligonucleotide synthesis, the strategic use of protecting groups is paramount to achieving high-fidelity DNA sequences. Among these, the benzoyl (Bz) group has long been a cornerstone for the protection of exocyclic amines on nucleobases. This technical guide provides an in-depth exploration of the function, application, and technical considerations of the benzoyl protecting group in DNA synthesis, with a focus on quantitative data, detailed experimental protocols, and visual workflows to support researchers in the field.

Core Function of the Benzoyl (Bz) Protecting Group

The primary role of the benzoyl protecting group in DNA synthesis is to prevent unwanted side reactions involving the exocyclic amino groups of deoxyadenosine (B7792050) (dA) and deoxycytidine (dC).[1][2][3][4] These amino groups are nucleophilic and, if left unprotected, would interfere with the phosphoramidite (B1245037) coupling chemistry during the stepwise elongation of the oligonucleotide chain.

The benzoyl group, an acyl-type protection, is introduced onto the N6 of adenine (B156593) and the N4 of cytosine.[2][3] It is known for its stability under the various conditions of the synthesis cycle, including the acidic detritylation, coupling, capping, and oxidation steps.[2] This stability ensures the integrity of the nucleobases throughout the synthesis process.

The Phosphoramidite Synthesis Cycle: A Workflow Overview

The solid-phase synthesis of DNA oligonucleotides using phosphoramidite chemistry is a cyclical process. The benzoyl protecting groups on the nucleobases remain intact throughout these cycles until the final deprotection step.

Quantitative Data: A Comparative Overview

The choice of a protecting group strategy is often a balance between stability during synthesis and ease of removal post-synthesis. The following tables summarize key quantitative data related to the performance of the benzoyl group.

Table 1: Deprotection Conditions and Times for Common Protecting Group Strategies

| Protecting Group Strategy | Reagent | Temperature | Time | Reference |

| Standard (Bz for dA, dC) | Concentrated Aqueous Ammonia (B1221849) | 55°C | 8-16 hours | [5] |

| Standard (Bz for dA, dC) | Concentrated Aqueous Ammonia | 55°C | 5 hours | [6] |

| UltraFAST (Ac for dC) | Ammonium (B1175870) Hydroxide (B78521) / Methylamine (B109427) (AMA) | 65°C | 10 minutes | [4][7] |

| Labile Groups (pac, mac, iBu) | Concentrated Aqueous Ammonia | Room Temp. | < 4 hours | [8] |

Table 2: Side Reactions Associated with Benzoyl-Protected Deoxycytidine (Bz-dC)

| Deprotection Reagent | Side Reaction | Extent of Side Reaction | Reference |

| Ethylene (B1197577) Diamine | Transamination | ~16% | [9] |

| Methylamine / Ammonia (AMA) | Transamination | 10% | [5] |

Experimental Protocols

Protection of Nucleosides: Benzoylation

Protocol 4.1.1: N3-Benzoylation of Thymidine (B127349) [1]

-

Reagents: Thymidine, Benzoyl Chloride, Pyridine (B92270), Acetonitrile.

-

Procedure:

-

Dissolve thymidine in a mixture of pyridine and acetonitrile.

-

Cool the solution to 0°C.

-

Add benzoyl chloride dropwise to the cooled solution.

-

Stir the reaction at room temperature until completion, monitoring progress by Thin Layer Chromatography (TLC).

-

Quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer to yield N3-benzoylthymidine.

-

Protocol 4.1.2: Benzoylation of 2'-Deoxyuridine (B118206) [10]

-

Reagents: 2'-Deoxyuridine, dry Pyridine, freshly distilled Benzoyl Chloride.

-

Procedure:

-

Dissolve 2.28 g (10.0 mmol) of 2'-deoxyuridine in dry pyridine and remove residual water by co-evaporation in vacuo.

-

Re-dissolve the compound in 60 ml of dry pyridine.

-

Add 2.32 ml (20.0 mmol) of freshly distilled benzoyl chloride.

-

Stir the mixture overnight at 55°C.

-

Pour the mixture into 200 ml of ice water to hydrolyze unreacted acid chloride.

-

Collect the precipitate and wash with water, followed by a 50 ml wash with ethanol (B145695)/ether (1:1).

-

Recrystallize from ethanol to yield 3',5'-di-O-benzoyl-2'-deoxyuridine.

-

Deprotection of Oligonucleotides

Protocol 4.2.1: Standard Deprotection with Concentrated Aqueous Ammonia [6]

-

Reagents: Synthesized oligonucleotide on solid support, concentrated aqueous ammonia (28-33% NH3 in water).

-

Procedure:

-

Transfer the solid support with the synthesized oligonucleotide to a sealed reaction vessel.

-

Add concentrated aqueous ammonia.

-

Incubate at 55°C for 5 hours. This step cleaves the oligonucleotide from the support and removes the benzoyl and other base protecting groups.

-

After cooling, evaporate the ammonia to yield the deprotected oligonucleotide.

-

Protocol 4.2.2: Fast Deprotection with AMA (for oligonucleotides without Bz-dC) [4][7]

-

Reagents: Synthesized oligonucleotide on solid support, AMA solution (1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine).

-

Procedure:

-

Cleavage: Treat the solid support with the AMA reagent for 5 minutes at room temperature.

-

Deprotection: Transfer the supernatant to a sealed vial and heat at 65°C for 5 minutes.

-

Evaporate the solution to obtain the deprotected oligonucleotide.

-

Key Chemical Processes and Side Reactions

Deprotection Mechanism

The deprotection of benzoyl groups is a base-catalyzed hydrolysis of the amide bond, releasing the free exocyclic amine on the nucleobase.

The Transamination Side Reaction

A significant drawback of using benzoyl protection on deoxycytidine (Bz-dC) is its susceptibility to transamination when deprotected with primary amines like methylamine (a component of AMA) or ethylene diamine.[5][9] This side reaction results in the conversion of cytosine to a modified base.

Due to this side reaction, it is recommended to use alternative protecting groups for deoxycytidine, such as acetyl (Ac), when employing fast deprotection methods with reagents like AMA.[4][9]

Conclusion

The benzoyl protecting group remains a reliable and widely used tool in DNA synthesis, particularly for the protection of deoxyadenosine. Its stability throughout the synthesis cycle is a key advantage. However, for deoxycytidine, the potential for transamination during deprotection with amine-based reagents necessitates careful consideration of the deprotection strategy. For applications requiring rapid deprotection, alternative protecting groups for dC are advisable. This guide provides the foundational knowledge and practical protocols to assist researchers in making informed decisions for the successful synthesis of high-quality oligonucleotides.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Benzoyl and pivaloyl as efficient protecting groups for controlled enzymatic synthesis of DNA and XNA oligonucleotides - Research - Institut Pasteur [research.pasteur.fr]

- 4. glenresearch.com [glenresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. glenresearch.com [glenresearch.com]

- 8. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. glenresearch.com [glenresearch.com]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to DMT-L-dA(bz) Phosphoramidite for Researchers

This technical guide provides comprehensive information on N⁶-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-O-(N,N-diisopropyl)-β-cyanoethyl phosphoramidite (B1245037), commonly known as DMT-L-dA(bz) Phosphoramidite. It is intended for researchers, scientists, and professionals in drug development who utilize automated solid-phase oligonucleotide synthesis.

Core Compound Information

This compound is a critical building block in the chemical synthesis of DNA. The "L" designation refers to the natural L-stereoisomer of the deoxyribose sugar, which is the standard configuration for biological systems. The dimethoxytrityl (DMT) group on the 5' hydroxyl function provides a temporary, acid-labile protecting group essential for monitoring coupling efficiency and directing the synthesis process. The benzoyl (Bz) group protects the exocyclic amine of the adenine (B156593) base, preventing side reactions during synthesis. The phosphoramidite moiety at the 3' position is the reactive group that enables the formation of the phosphite (B83602) triester linkage to the growing oligonucleotide chain.

Chemical and Physical Properties

Key quantitative data for this compound are summarized below. These values are typical and may vary slightly between suppliers.

| Property | Value | Citations |

| CAS Number | 98796-53-3 | [1][2] |

| Molecular Weight | 857.93 g/mol | [1][2] |

| Molecular Formula | C₄₇H₅₂N₇O₇P | [1][2] |

| Appearance | White to off-white powder or granules | [1][2] |

| Purity (HPLC) | ≥98.0% | [2] |

| Purity (³¹P NMR) | ≥99.0% | [3] |

| Total Impurities | ≤0.3% to ≤1.0% | [1][3] |

| Storage Temperature | 2-8°C or -20±5℃ (under inert gas) | [1][3] |

Application in Oligonucleotide Synthesis

This compound is exclusively used in the phosphoramidite method of solid-phase oligonucleotide synthesis, the gold-standard for producing custom sequences of DNA.[4][5] This automated, cyclic process allows for the rapid and efficient assembly of oligonucleotides by adding one nucleotide at a time. The resulting oligonucleotides, such as primers for PCR, probes for hybridization assays, antisense oligonucleotides, or siRNA, are fundamental tools for studying and manipulating biological signaling pathways. While the phosphoramidite itself is not directly involved in cellular signaling, it is the key component for synthesizing the specific nucleic acid sequences that modulate gene expression and protein function within these pathways.

Experimental Protocol: Automated Oligonucleotide Synthesis Cycle

The following is a generalized, step-by-step protocol for a single coupling cycle in an automated DNA synthesizer using this compound. Timings and reagent volumes should be optimized based on the specific synthesizer model and synthesis scale.

Prerequisites:

-

The initial nucleoside is pre-attached to a solid support (e.g., Controlled Pore Glass, CPG) within a synthesis column.

-

This compound is dissolved in anhydrous acetonitrile (B52724) to a standard concentration (e.g., 0.1 M).[6]

-

All other necessary reagents (deblocking, activation, capping, oxidation solutions) are fresh and loaded onto the synthesizer.

Step 1: Deblocking (Detritylation)

-

Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside, freeing the 5'-hydroxyl group for the coupling reaction.

-

Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[4][6]

-

Procedure: The deblocking solution is passed through the synthesis column. The acid cleaves the DMT group, which is washed away. The resulting DMT cation is orange, and its absorbance at 495 nm is measured to quantify the efficiency of the previous coupling step.[5]

-

Duration: Approximately 30-60 seconds.

Step 2: Coupling

-

Objective: To form a phosphite triester bond between the free 5'-hydroxyl group on the solid support and the incoming this compound.

-

Reagents:

-

This compound solution.

-

An activator solution, such as 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI) in acetonitrile.[4]

-

-

Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the column. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive towards the 5'-hydroxyl group.[4] A molar excess of both reagents is used to drive the reaction to completion.

-

Duration: Approximately 30-180 seconds.[6]

Step 3: Capping

-

Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step. This prevents the formation of undesired (n-1) deletion mutant sequences.[7]

-

Reagents:

-

Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/pyridine or lutidine.

-

Cap B: 16% 1-Methylimidazole in THF.[5]

-

-

Procedure: The capping reagents are delivered to the column, where the acetic anhydride acetylates the unreacted 5'-hydroxyls, rendering them inert to subsequent coupling cycles.

-

Duration: Approximately 20-40 seconds.

Step 4: Oxidation

-

Objective: To convert the unstable phosphite triester linkage into a stable, natural phosphate (B84403) triester (P=O) bond.

-

Reagent: A solution of Iodine (e.g., 0.02-0.1 M) in a mixture of THF, pyridine, and water.[6]

-

Procedure: The oxidizing solution is passed through the column. The iodine and water rapidly oxidize the P(III) center to the P(V) state.

-

Duration: Approximately 30-60 seconds.

This four-step cycle is repeated for each nucleotide in the desired sequence.

Post-Synthesis Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups (benzoyl on the base, cyanoethyl on the phosphate backbone) must be removed.

-

Procedure: The solid support is treated with concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).

-

Conditions: Typically, heating at 55°C for 8 hours or incubation at room temperature for 24 hours is sufficient for standard benzoyl-protected amidites.[1] This treatment cleaves the oligo from the support and removes both the base and phosphate protecting groups.

-

Final Step: The final 5'-DMT group (if synthesis was "DMT-on") is removed with an acid treatment, followed by purification of the full-length oligonucleotide via HPLC or other chromatographic methods.[6]

Visualized Workflows

Automated Oligonucleotide Synthesis Cycle

The following diagram illustrates the logical flow of the four primary steps in the phosphoramidite synthesis cycle.

Protecting Group Strategy

This diagram shows the relationship between the key protecting groups on the this compound and the synthesis steps where they are applied or removed.

References

- 1. DMT-dA(bz) ホスホロアミダイト configured for ÄKTA® and OligoPilot® | Sigma-Aldrich [sigmaaldrich.com]

- 2. hongene.com [hongene.com]

- 3. CAS No.: 136834-22-5 | DMT-2'-F-dA(Bz)-CE-Phosphoramidite - Syd Labs [sydlabs.com]

- 4. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 5. atdbio.com [atdbio.com]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis and Purification of DMT-L-dA(bz) Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly known as DMT-dA(bz) phosphoramidite (B1245037). This crucial reagent is a fundamental building block in the chemical synthesis of oligonucleotides. The following sections detail the synthetic pathway, purification protocols, and analytical methods for quality control, presented in a format tailored for professionals in the field of drug development and nucleic acid chemistry.

Synthesis and Purification Overview

The synthesis of DMT-L-dA(bz) phosphoramidite is a multi-step process that begins with the protection of the exocyclic amine of 2'-deoxyadenosine (B1664071), followed by the protection of the 5'-hydroxyl group, and concludes with the phosphitylation of the 3'-hydroxyl group. Each step is critical for ensuring the high purity and reactivity of the final product, which is essential for efficient oligonucleotide synthesis. Subsequent purification is paramount to remove unreacted starting materials and side products.

Quantitative Data Summary

The following tables summarize the typical yields and purity levels at each stage of the synthesis and purification process. These values are representative and may vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of N6-Benzoyl-2'-deoxyadenosine

| Parameter | Value | Reference |

| Starting Material | 2'-deoxyadenosine | |

| Key Reagents | Benzoyl chloride, Pyridine | [1] |

| Typical Yield | ~75-95% | [1] |

| Purity (after crystallization) | >98% |

Table 2: Synthesis of 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine

| Parameter | Value | Reference |

| Starting Material | N6-Benzoyl-2'-deoxyadenosine | |

| Key Reagents | 4,4'-Dimethoxytrityl chloride (DMT-Cl), Pyridine | [1] |

| Typical Yield | 80-90% | [1] |

| Purity (after chromatography) | >98% |

Table 3: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine | |

| Key Reagents | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine (DIPEA) | [2] |

| Typical Yield | ~83% | [3] |

| Purity (after purification) | ≥99% (HPLC), ≥99% (31P NMR) | [4][5] |

Table 4: Final Product Specifications for this compound

| Parameter | Specification | Analytical Method | Reference |

| Appearance | White to off-white powder | Visual | [4] |

| Purity | ≥99.0% | RP-HPLC | [4][5] |

| Purity | ≥99.0% | 31P NMR | [4][6] |

| Water Content | ≤0.3% | Karl Fischer | [4] |

| Residual Solvents | ≤3.0% | GC | [7] |

Experimental Protocols

Synthesis of N6-Benzoyl-2'-deoxyadenosine

This procedure describes the protection of the N6 amino group of 2'-deoxyadenosine.

-

Materials: 2'-deoxyadenosine, anhydrous pyridine, benzoyl chloride, methanol (B129727).

-

Procedure:

-

Suspend 2'-deoxyadenosine in anhydrous pyridine.

-

Cool the mixture in an ice bath.

-

Add benzoyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure.

-

Co-evaporate with toluene (B28343) to remove residual pyridine.

-

Purify the crude product by recrystallization from a suitable solvent such as methanol to yield N6-benzoyl-2'-deoxyadenosine as a white solid.

-

Synthesis of 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine

This step involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

-

Materials: N6-Benzoyl-2'-deoxyadenosine, anhydrous pyridine, 4,4'-dimethoxytrityl chloride (DMT-Cl), dichloromethane (B109758), saturated sodium bicarbonate solution.

-

Procedure:

-

Dissolve N6-benzoyl-2'-deoxyadenosine in anhydrous pyridine.

-

Add DMT-Cl in portions while stirring at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by silica (B1680970) gel column chromatography to obtain 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine.

-

Synthesis of this compound

This final synthetic step introduces the phosphoramidite moiety at the 3'-hydroxyl position.

-

Materials: 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine, anhydrous dichloromethane, N,N-Diisopropylethylamine (DIPEA), 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Procedure:

-

Dissolve 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

-

Add DIPEA to the solution.

-

Cool the mixture to 0°C.

-

Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

-

Stir the reaction at room temperature for several hours, monitoring by TLC or HPLC.

-

Upon completion, quench the reaction with methanol.

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a foam.

-

Purification of this compound

Purification is crucial to ensure the high quality of the phosphoramidite.

-

Silica Gel Chromatography:

-

Dissolve the crude phosphoramidite in a minimal amount of dichloromethane.

-

Load the solution onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane (B92381) or toluene).

-

Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent, often containing a small amount of a basic modifier like triethylamine (B128534) to prevent degradation of the product on the silica.[3]

-

Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.

-

Combine the pure fractions and concentrate under reduced pressure to yield a white foam.

-

-

Precipitation:

-

Dissolve the purified foam in a small volume of a suitable solvent (e.g., toluene).

-

Add this solution dropwise to a large volume of a cold, non-polar solvent such as hexane or pentane (B18724) with vigorous stirring.

-

The phosphoramidite will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with the non-polar solvent, and dry under vacuum.

-

Visualization of Workflows

Synthesis Pathway

The following diagram illustrates the three-step synthesis of this compound.

Caption: Synthetic route to this compound.

Purification Workflow

This diagram outlines the purification and final processing of the synthesized phosphoramidite.

Caption: Purification and quality control workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. DMT-dA(bz) Phosphoramidite | 98796-53-3 | Benchchem [benchchem.com]

- 3. US7217814B2 - Methods of producing phosphitylated compounds - Google Patents [patents.google.com]

- 4. DMT-dA (bz) 亚磷酰胺 | Sigma-Aldrich [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. DMT-2′Fluoro-dA(bz) Phosphoramidite configured for ABI | Sigma-Aldrich [sigmaaldrich.com]

- 7. DMT-dA(bz) Pharmadite 98796-53-3 [sigmaaldrich.com]

Safeguarding the Keystone of Oligonucleotide Synthesis: A Technical Guide to Phosphoramidite Storage and Stability

For researchers, scientists, and professionals in drug development, the integrity of phosphoramidite (B1245037) reagents is paramount to the successful synthesis of high-quality oligonucleotides. These crucial building blocks are inherently labile, and their stability is a critical factor influencing the yield and purity of the final product. This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of phosphoramidites, details the primary degradation pathways, and outlines experimental protocols for assessing their stability.

Core Principles of Phosphoramidite Stability

Phosphoramidites are susceptible to two primary degradation pathways: hydrolysis and oxidation.[1] Understanding and mitigating these processes are fundamental to preserving the quality of these reagents.

Hydrolysis: The phosphoramidite moiety is highly reactive with water, particularly in the presence of even trace amounts of acid.[1] This reaction leads to the formation of the corresponding H-phosphonate, which is inactive in the coupling reaction during oligonucleotide synthesis. The rate of hydrolysis is influenced by several factors, including the specific nucleoside, with 2'-deoxyguanosine (B1662781) (dG) phosphoramidites being notably more prone to degradation.[2][3][4] Studies have indicated that the degradation of dG phosphoramidites can be autocatalytic.[4]

Oxidation: The P(III) center of the phosphoramidite is readily oxidized to a P(V) species, especially when exposed to air.[1] Oxidized phosphoramidites are incapable of coupling with the growing oligonucleotide chain, leading to failed synthesis sequences.

Several factors influence the rate of these degradation pathways:

-

Moisture: Even minute quantities of water in solvents or on glassware can initiate hydrolysis.[1][5]

-

Temperature: Elevated temperatures accelerate the rate of both hydrolysis and oxidation.[5]

-

Chemical Purity: Impurities within the phosphoramidite preparation can catalyze decomposition.[5]

-

Protecting Groups: The nature of the protecting groups on the exocyclic amines of the nucleobases can affect stability. "Mild" protecting groups, which are more easily removed, may render the phosphoramidite less stable in solution.[1]

-

Nucleobase Identity: As mentioned, the inherent chemical properties of the nucleobases themselves play a significant role, with dG being the least stable of the canonical phosphoramidites.[2][3]

Recommended Storage and Handling Protocols

To minimize degradation and ensure the longevity of phosphoramidite reagents, adherence to stringent storage and handling protocols is essential.

Solid Phosphoramidites

Solid phosphoramidites exhibit a prolonged shelf-life when stored under the appropriate conditions.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower | Reduces the rate of chemical degradation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the P(III) center. |

| Container | Tightly sealed, opaque vials | Protects from moisture and light. |

| Handling | Allow to warm to room temperature before opening | Prevents condensation of atmospheric moisture onto the cold powder. |

Phosphoramidites in Solution

Phosphoramidites are significantly less stable in solution and require meticulous handling.

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous acetonitrile (B52724) (<30 ppm water) | Minimizes hydrolysis. |

| Drying | Use of activated 3Å molecular sieves | Scavenges residual moisture in the solvent.[1] |

| Temperature | -20°C | Slows degradation in solution. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation. |

| Concentration | Typically 0.05 M to 0.1 M for synthesis | Balances reactivity and stability. |

| Storage Duration | Prepare fresh solutions for critical applications | Minimizes the impact of degradation over time. |

Quantitative Stability Data

The stability of phosphoramidites in solution varies significantly depending on the nucleobase. The general order of stability in acetonitrile is T, dC > dA > dG.

Table 1: Stability of Standard Deoxyribonucleoside Phosphoramidites in Acetonitrile

| Phosphoramidite | Purity Reduction after 5 Weeks |

| T, dC | 2% |

| dA | 6% |

| dG | 39% |

| Storage under an inert gas atmosphere. Data from Krotz et al. (2004).[2][5] |

The pronounced instability of dG phosphoramidites is a critical consideration in oligonucleotide synthesis, particularly for sequences rich in guanine.

Degradation Pathways and Experimental Workflows

Visualizing the chemical transformations and analytical procedures is crucial for a comprehensive understanding of phosphoramidite stability.

Experimental Protocols for Stability Assessment

Regular analytical assessment is crucial to ensure the integrity of phosphoramidite reagents. The following are key experimental protocols for this purpose.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a primary method for assessing the purity of phosphoramidites and detecting degradation products.

-

Objective: To separate the phosphoramidite from its impurities and degradation products and to quantify its purity.

-

Methodology:

-

Sample Preparation: Prepare a sample solution of the phosphoramidite at a concentration of approximately 0.1 mg/mL in anhydrous acetonitrile. To minimize on-column degradation, it is advisable to add a small amount of a non-nucleophilic base like triethylamine (B128534) (TEA).

-

Chromatographic System:

-

Column: A C18 column is typically used.

-

Mobile Phase A: An aqueous buffer, for example, 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the compounds.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength suitable for all nucleobases (e.g., 260 nm).

-

-

Data Interpretation: A pure phosphoramidite will typically exhibit two major peaks, corresponding to the two diastereomers at the chiral phosphorus center. The appearance of additional peaks is indicative of degradation products such as the H-phosphonate or the oxidized phosphate (B84403) species. Purity is calculated by integrating the peak areas.

-

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a powerful technique for directly observing and quantifying the different phosphorus-containing species in a sample.

-

Objective: To quantify the relative amounts of active P(III) phosphoramidite, oxidized P(V) species, and H-phosphonate impurities.

-

Methodology:

-

Sample Preparation: Prepare a concentrated solution of the phosphoramidite (e.g., ~0.3 g/mL) in a deuterated solvent such as CDCl₃ containing 1% (v/v) TEA.

-

Spectrometer: A high-field NMR spectrometer equipped with a phosphorus probe.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgig).

-

Relaxation Delay: A sufficient delay (e.g., 2.0 seconds) to ensure quantitative signal integration.

-

Reference: An external standard such as 85% H₃PO₄.

-

-

Data Interpretation:

-

Phosphoramidites (P(III)): ~149 ppm (two peaks for the diastereomers).

-

H-phosphonates: ~8-10 ppm.

-

Oxidized Phosphoramidites (P(V)): ~0 ppm. The relative integration of these peaks provides a quantitative measure of the purity and the extent of degradation.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed to identify the chemical nature of impurities and degradation products by determining their mass-to-charge ratio.

-

Objective: To identify unknown peaks observed in the HPLC chromatogram and confirm the identity of degradation products.

-

Methodology:

-

Chromatographic Separation: Utilize an HPLC system with conditions similar to those described for the RP-HPLC analysis.

-

Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) is commonly used.

-

Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer.

-

-

Data Interpretation: By comparing the observed masses of the eluting peaks with the expected masses of the phosphoramidite and its potential degradation products (e.g., hydrolyzed, oxidized), the identity of the impurities can be confirmed.

-

By implementing these stringent storage, handling, and analytical protocols, researchers and drug development professionals can ensure the integrity of their phosphoramidite reagents, leading to more efficient and reliable synthesis of high-quality oligonucleotides.

References

- 1. blog.entegris.com [blog.entegris.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of phosphoramidite coupling reaction in DNA synthesis.

An In-Depth Technical Guide to the Mechanism of Phosphoramidite (B1245037) Coupling in DNA Synthesis

Introduction

Solid-phase oligonucleotide synthesis is the cornerstone of modern biotechnology, enabling the rapid and precise creation of custom DNA and RNA sequences for a vast array of applications, from diagnostics and therapeutics to synthetic biology.[1][2] The most robust and widely adopted method for this process is phosphoramidite chemistry.[3][4] This technique employs a four-step cyclical reaction to sequentially add nucleotide building blocks to a growing chain anchored to a solid support.[1][5][6]

This guide provides a detailed examination of the core chemical reactions in automated DNA synthesis, with a primary focus on the critical phosphoramidite coupling step. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the underlying mechanisms, quantitative parameters, and experimental protocols that ensure high-fidelity oligonucleotide production.

The Solid-Phase Synthesis Cycle: An Overview

Chemical synthesis of oligonucleotides occurs in the 3' to 5' direction, opposite to biological synthesis.[3] The process begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).[1][2] Each subsequent nucleotide is added through a four-step cycle: detritylation, coupling, capping, and oxidation.[5][7]

References

- 1. alfachemic.com [alfachemic.com]

- 2. blog.invitek.com [blog.invitek.com]

- 3. DNA寡核苷酸合成 [sigmaaldrich.com]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. twistbioscience.com [twistbioscience.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

L-Configuration in Phosphoramidites: A Technical Guide to Harnessing Mirror-Image Oligonucleotides for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of L-configuration phosphoramidites in the synthesis of oligonucleotides has emerged as a transformative approach in the development of novel therapeutics. This technical guide provides an in-depth exploration of the core features of L-oligonucleotides, also known as Spiegelmers (a German portmanteau for "mirror-image"), detailing their synthesis, unique properties, and therapeutic applications. The defining characteristic of these molecules is their L-chiral sugar backbone, a mirror image of the natural D-configuration found in native DNA and RNA. This inversion of stereochemistry confers remarkable resistance to nuclease degradation, significantly enhancing their in vivo stability and positioning them as a promising class of drugs.

Core Features of L-Oligonucleotides

The fundamental advantage of L-oligonucleotides lies in their chiral inversion. Natural enzymes, such as nucleases, have evolved to recognize and process nucleic acids with a D-ribose or D-deoxyribose backbone. The L-configuration of Spiegelmers renders them virtually invisible to these enzymes, leading to a dramatically increased half-life in biological fluids.[1][2] This enhanced stability is a critical attribute for oligonucleotide-based therapeutics, overcoming a primary hurdle that has historically limited their clinical utility.

Beyond their exceptional stability, L-oligonucleotides retain the ability to fold into specific three-dimensional structures, enabling them to bind to target molecules with high affinity and specificity, much like traditional aptamers.[2] This binding is achieved through a process known as mirror-image SELEX (Systematic Evolution of Ligands by Exponential Enrichment), where a D-oligonucleotide library is used to select for a sequence that binds to the mirror-image of the target molecule. The resulting D-aptamer sequence is then synthesized using L-phosphoramidites to create the final L-oligonucleotide (Spiegelmer) that binds to the natural target.[3][4]

Quantitative Analysis of Key Properties

The superior characteristics of L-oligonucleotides can be quantified through various experimental assessments. The following tables summarize key data on their enzymatic stability and binding affinity.

Table 1: Comparative Nuclease Stability of L-DNA vs. D-DNA

| Oligonucleotide Type | Medium | Half-life | Reference |

| L-aptamer | Human Serum | No degradation observed after 7 days | [1] |

| D-aptamer | Human Serum | 33 hours | [1] |

| L-aptamer | Calf Serum | ~2 days (per-nucleotide) | [1] |

| D-aptamer | Calf Serum | 2.5 hours | [1] |

Table 2: In Vivo Efficacy of Spiegelmer Therapeutics

| Drug Name (Target) | Indication | Key Efficacy Endpoint | Result | Clinical Trial Phase | Reference |

| Olaptesed Pegol (NOX-A12) (CXCL12) | Glioblastoma (newly diagnosed, MGMT unmethylated) | Median Overall Survival (OS) | 19.9 months (in combination with bevacizumab and radiotherapy) vs. ~10.5 months for standard of care | Phase 1/2 (GLORIA study) | [5][6][7][8] |

| 19-month Survival Rate | 50% (combination therapy) vs. 5% (standard of care) | Phase 1/2 (GLORIA study) | [7][8] | ||

| Emapticap Pegol (NOX-E36) (CCL2) | Diabetic Nephropathy | Urinary Albumin/Creatinine Ratio (ACR) Reduction | 32% reduction vs. placebo (p=0.014) at 12 weeks | Phase 2a | [9][10][11] |

| HbA1c Change | -0.32% vs. +0.06% for placebo at 12 weeks | Phase 2a | [9][11] | ||

| Lexaptepid Pegol (NOX-H94) (Hepcidin) | Anemia of Chronic Disease (in cancer patients) | Hemoglobin (Hb) Increase | ≥1 g/dL increase in 5 out of 12 patients | Phase 2 Pilot Study | [12] |

| Serum Iron Increase | 67% increase from baseline 8 hours after 1.2 mg/kg i.v. infusion in healthy volunteers | Phase 1 | [13][14] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of L-phosphoramidites, their incorporation into oligonucleotides, and the assessment of key biological properties.

Synthesis of L-Thymidine Phosphoramidite (B1245037)

This protocol outlines the synthesis of a key building block for L-DNA synthesis.

Materials:

-

L-Thymidine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Pyridine

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297)

-

Hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

5'-O-DMT Protection:

-

Dissolve L-thymidine in anhydrous pyridine.

-

Add DMT-Cl portion-wise at 0°C and stir the reaction mixture at room temperature overnight.

-

Quench the reaction with methanol.

-

Evaporate the solvent and dissolve the residue in DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate with 1% triethylamine) to obtain 5'-O-DMT-L-thymidine.

-

-

Phosphitylation:

-

Dissolve the dried 5'-O-DMT-L-thymidine in anhydrous DCM under an argon atmosphere.

-

Add DIPEA to the solution.

-

Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction with methanol.

-

Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate with 1% triethylamine) to yield the L-thymidine phosphoramidite.

-

Solid-Phase Synthesis of L-Oligonucleotides

This protocol describes the automated synthesis of L-DNA or L-RNA oligonucleotides using the phosphoramidite method.[15][16][17][18][19]

Materials:

-

L-nucleoside phosphoramidites (A, C, G, T/U)

-

Controlled pore glass (CPG) solid support pre-loaded with the first L-nucleoside

-

Deblocking solution (e.g., 3% trichloroacetic acid in DCM)

-

Activator solution (e.g., 0.45 M tetrazole in acetonitrile)

-

Capping solution (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: 10% N-methylimidazole/THF)

-

Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

-

Acetonitrile (synthesis grade)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Procedure (performed on an automated DNA/RNA synthesizer):

-

Deblocking: The 5'-DMT protecting group of the nucleoside on the solid support is removed by treatment with the deblocking solution.

-

Coupling: The next L-nucleoside phosphoramidite is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

-

Iteration: Steps 1-4 are repeated for each subsequent nucleotide in the desired sequence.

-

Cleavage and Deprotection: After the final cycle, the synthesized L-oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation with the cleavage and deprotection solution at elevated temperature.

-

Purification: The crude L-oligonucleotide is purified by methods such as reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Nuclease Degradation Assay

This protocol assesses the stability of L-oligonucleotides in the presence of nucleases.[3][20][21][22][23][24]

Materials:

-

Purified L-oligonucleotide and D-oligonucleotide (control)

-

Nuclease (e.g., DNase I, snake venom phosphodiesterase, or serum)

-

Reaction buffer appropriate for the chosen nuclease

-

Loading dye (e.g., formamide (B127407) with tracking dyes)

-

Polyacrylamide gel (denaturing)

-

Gel electrophoresis apparatus

-

Gel imaging system

Procedure:

-

Incubate a fixed amount of the L-oligonucleotide and the D-oligonucleotide control with the nuclease or serum in the appropriate reaction buffer at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench the enzymatic activity by adding loading dye containing a denaturant and placing the samples on ice.

-

Separate the degradation products by denaturing polyacrylamide gel electrophoresis.

-

Visualize the bands using a suitable staining method (e.g., SYBR Gold) and a gel imaging system.

-

Quantify the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation and calculate the half-life.

Melting Temperature (Tm) Analysis

This protocol determines the thermal stability of L-oligonucleotide duplexes.[1][4][20][25][26][27][28][29]

Materials:

-

Purified complementary L-oligonucleotides

-

Melting buffer (e.g., phosphate buffer with a defined salt concentration)

-

UV-Vis spectrophotometer with a temperature controller

Procedure:

-

Anneal the complementary L-oligonucleotides in the melting buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Place the duplex solution in a quartz cuvette in the spectrophotometer.

-

Monitor the absorbance at 260 nm while slowly increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).

-

Plot the absorbance as a function of temperature to generate a melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This is often determined by finding the peak of the first derivative of the melting curve.

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of Spiegelmers stems from their ability to specifically bind to and modulate the activity of disease-relevant protein targets. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for three clinically investigated Spiegelmers.

Caption: Mechanism of action of Lexaptepid Pegol (NOX-H94).[30][31][32][33][34][35]

Caption: Mechanism of action of Emapticap Pegol (NOX-E36).[27][31][36][37][38]

References

- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 2. pnas.org [pnas.org]

- 3. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment for Melting Temperature Measurement of Nucleic Acid by HRM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. targetedonc.com [targetedonc.com]

- 6. cancernetwork.com [cancernetwork.com]

- 7. targetedonc.com [targetedonc.com]

- 8. targetedonc.com [targetedonc.com]

- 9. kidneynews.org [kidneynews.org]

- 10. academic.oup.com [academic.oup.com]

- 11. medscape.com [medscape.com]

- 12. researchgate.net [researchgate.net]

- 13. Safety, pharmacokinetics and pharmacodynamics of the anti‐hepcidin Spiegelmer lexaptepid pegol in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Safety, pharmacokinetics and pharmacodynamics of the anti-hepcidin Spiegelmer lexaptepid pegol in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. blog.biolytic.com [blog.biolytic.com]

- 16. alfachemic.com [alfachemic.com]

- 17. lifesciences.danaher.com [lifesciences.danaher.com]

- 18. atdbio.com [atdbio.com]

- 19. data.biotage.co.jp [data.biotage.co.jp]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Nuclease degradation analysis of DNA nanostructures using gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Nuclease Degradation Analysis of DNA Nanostructures Using Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]

- 28. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]

- 29. emeraldcloudlab.com [emeraldcloudlab.com]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. Inflammation Mediated Hepcidin-Ferroportin Pathway and Its Therapeutic Window in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Effect of the antihepcidin Spiegelmer lexaptepid on inflammation-induced decrease in serum iron in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

The Looking-Glass of Life: A Technical Guide to Mirror-Image DNA Synthesis with L-Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the central dogma of molecular biology, DNA exists in a right-handed double helical structure, a form universally conserved across all known life. This D-enantiomeric form (D-DNA) is the blueprint for life as we know it. However, the principles of stereochemistry allow for a fascinating counterpart: mirror-image DNA, or L-DNA. Composed of L-deoxyribose sugar moieties instead of the naturally occurring D-deoxyribose, L-DNA forms a left-handed double helix. While not found in nature, the chemical synthesis of L-DNA using L-phosphoramidite building blocks has opened up a new frontier in biotechnology and drug development. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of mirror-image DNA.

Core Principles of L-DNA

L-DNA, as the enantiomer of D-DNA, shares many of its physicochemical properties but exhibits crucial differences in a biological context. These unique characteristics are the foundation of its utility in therapeutic and diagnostic applications.

Key Properties of L-DNA vs. D-DNA

| Property | D-DNA (Natural) | L-DNA (Mirror-Image) | Implication for Drug Development |

| Helicity | Right-handed double helix | Left-handed double helix | Steric hindrance prevents interaction with most biological machinery. |

| Hybridization | Forms stable duplexes with complementary D-DNA and D-RNA. | Forms stable duplexes with complementary L-DNA. Does not form stable duplexes with D-DNA or D-RNA.[1] | Orthogonality to biological systems prevents off-target hybridization with native nucleic acids. |

| Nuclease Resistance | Susceptible to degradation by naturally occurring nucleases (DNases). | Highly resistant to degradation by nucleases.[2] | Significantly increased in vivo stability and half-life. |

| Immunogenicity | Can elicit an immune response. | Generally considered to have low immunogenic potential.[2] | Reduced risk of adverse immune reactions. |

| Thermal Stability (Tm) | Sequence-dependent. | Virtually identical to a D-DNA duplex of the same sequence.[2] | Predictable and designable duplex stability. |

Synthesis of L-DNA via L-Phosphoramidite Chemistry

The synthesis of L-DNA oligonucleotides is achieved through the well-established phosphoramidite (B1245037) solid-phase synthesis methodology, the same process used for D-DNA synthesis. The key difference lies in the use of L-2'-deoxynucleoside phosphoramidites as the building blocks.

L-Phosphoramidite Building Blocks

L-phosphoramidites are chemically protected L-deoxynucleosides (L-dA, L-dG, L-dC, and L-dT) activated with a phosphoramidite group at the 3'-hydroxyl position. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the exocyclic amines of the bases are also protected. These protecting groups are crucial for directing the chemical reactions during synthesis and are removed in the final deprotection step.

The Solid-Phase Synthesis Cycle

The synthesis is an iterative process performed on an automated DNA synthesizer. The oligonucleotide is assembled in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG). Each cycle of nucleotide addition consists of four main steps:

-

Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the nucleotide bound to the solid support, typically using a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent. This exposes the 5'-hydroxyl for the next coupling reaction.

-

Coupling: The next L-phosphoramidite, activated by a catalyst such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), is added. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage. The coupling efficiency at this step is critical for the overall yield of the full-length oligonucleotide and is typically very high (>99%).

-

Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

This four-step cycle is repeated until the desired L-DNA sequence is synthesized.

Figure 1. Workflow for L-DNA synthesis.

Experimental Protocols

Solid-Phase Synthesis of L-DNA

-

Instrumentation: An automated DNA/RNA synthesizer.

-

Reagents:

-

L-deoxynucleoside phosphoramidites (L-dA, L-dG, L-dC, L-dT) dissolved in anhydrous acetonitrile (B52724).

-

Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile).

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

-

Capping solutions (A: acetic anhydride/lutidine/THF; B: N-methylimidazole/THF).

-

Oxidizer solution (e.g., 0.02 M iodine in THF/water/pyridine).

-

Anhydrous acetonitrile for washing steps.

-

Solid support (CPG) pre-loaded with the first L-nucleoside.

-

-

Procedure:

-

Load the L-phosphoramidites, reagents, and the synthesis column containing the solid support onto the synthesizer.

-

Program the desired L-DNA sequence and synthesis scale.

-

Initiate the automated synthesis protocol, which will perform the iterative deblocking, coupling, capping, and oxidation cycles.

-

Upon completion, the synthesizer can be programmed to leave the final 5'-DMT group on for purification purposes ("DMT-on") or remove it ("DMT-off").

-

Cleavage and Deprotection

-

Reagents:

-

Ammonium (B1175870) hydroxide (B78521) solution or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

-

-

Procedure:

-

Transfer the solid support containing the synthesized L-DNA from the column to a sealed vial.

-

Add the cleavage/deprotection solution (e.g., AMA).

-

Incubate at an elevated temperature (e.g., 65°C) for a specified time (e.g., 10-15 minutes for AMA) to cleave the oligonucleotide from the support and remove the protecting groups from the bases and phosphate backbone.

-

After incubation, cool the vial and evaporate the solution to dryness.

-

Purification

-

Instrumentation: High-performance liquid chromatography (HPLC) system with a UV detector.

-

Columns and Reagents:

-

Reversed-phase HPLC column (e.g., C18).

-

Mobile Phase A: Aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, pH 7.0).

-

Mobile Phase B: Acetonitrile.

-

-

Procedure (DMT-on Purification):

-

Resuspend the crude, deprotected L-DNA in mobile phase A.

-

Inject the sample onto the HPLC column.

-

Elute with a gradient of increasing acetonitrile concentration. The DMT-on full-length product will be retained more strongly than the shorter, DMT-off failure sequences.

-

Collect the peak corresponding to the DMT-on L-DNA.

-

Treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the DMT group.

-

Desalt the purified L-DNA using a method like ethanol (B145695) precipitation or a desalting column.

-

Characterization

-

Instrumentation: Mass spectrometer (e.g., ESI-MS or MALDI-TOF MS), UV-Vis spectrophotometer.

-

Procedure:

-

Mass Spectrometry: Determine the molecular weight of the purified L-DNA to confirm that it matches the theoretical mass of the desired sequence.

-

UV Spectrophotometry: Measure the absorbance at 260 nm to quantify the concentration of the L-DNA.

-

Applications in Drug Development: Spiegelmers

The remarkable stability and bio-orthogonality of L-oligonucleotides make them ideal candidates for therapeutic applications, particularly in the form of aptamers. L-aptamers, also known as Spiegelmers (from the German word "Spiegel" for mirror), are L-RNA or L-DNA molecules that can bind to a specific target molecule with high affinity and specificity.

The Spiegelmer Selection Process

Since L-oligonucleotides cannot be amplified by natural enzymes, a clever mirror-image selection process is employed:

-

A D-enantiomer of the target molecule is chemically synthesized.

-

A standard SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process is performed using a library of random D-oligonucleotides to select for aptamers that bind to the D-target.

-

The sequence of the selected D-aptamer is determined.

-

The corresponding L-aptamer (the Spiegelmer) is chemically synthesized using L-phosphoramidites. This L-aptamer will bind to the natural L-enantiomer of the target molecule with the same affinity and specificity as the D-aptamer bound to the D-target.

Figure 2. The Spiegelmer selection process.

Case Study: Olaptesed Pegol (NOX-A12) and the CXCL12 Signaling Pathway

A prominent example of a Spiegelmer in clinical development is olaptesed pegol (NOX-A12). This L-RNA aptamer is designed to target and neutralize the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1).[1][3][4]

The CXCL12/CXCR4/CXCR7 Signaling Axis:

CXCL12 is a chemokine that plays a crucial role in cell trafficking, including the homing and retention of hematopoietic stem cells and lymphocytes in the bone marrow.[1] It exerts its effects by binding to two G-protein coupled receptors: CXCR4 and CXCR7. In the context of cancer, the CXCL12/CXCR4 axis is often hijacked by tumor cells to promote their survival, proliferation, and metastasis. The tumor microenvironment, rich in CXCL12, acts as a protective niche, shielding cancer cells from therapeutic agents.[1][5]

Mechanism of Action of Olaptesed Pegol:

Olaptesed pegol binds to CXCL12 with high affinity, preventing it from interacting with its receptors, CXCR4 and CXCR7.[1][2] This neutralization of CXCL12 has several therapeutic effects:

-

Disruption of the Protective Microenvironment: By blocking CXCL12 signaling, olaptesed pegol can mobilize cancer cells from their protective niches in the bone marrow and lymph nodes, making them more susceptible to conventional therapies like chemotherapy and radiation.[1][4]

-

Inhibition of Tumor Cell Trafficking: The Spiegelmer can prevent the homing of cancer cells to sites of metastasis.[1]

-

Modulation of the Immune Response: By altering the chemokine gradients, olaptesed pegol can influence the infiltration of immune cells into the tumor microenvironment.[6]

Figure 3. Inhibition of the CXCL12 signaling pathway by olaptesed pegol.

Conclusion

The synthesis of mirror-image DNA using L-phosphoramidites represents a significant advancement in nucleic acid chemistry and therapeutics. The inherent resistance of L-DNA to nuclease degradation and its inability to interact with the natural D-world of biology provide a powerful platform for developing highly stable and specific therapeutic agents. Spiegelmers, such as olaptesed pegol, exemplify the potential of this technology to address challenging disease targets by modulating signaling pathways with high precision. As our understanding of the chemical synthesis and biological application of L-DNA continues to grow, we can anticipate the emergence of a new class of innovative medicines with the potential to overcome many of the limitations of conventional therapies.

References

- 1. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NOX-A12 [tmepharma.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the CXCR4/CXCL12 Axis to Overcome Drug Resistance in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Standard Protocol for the Use of DMT-L-dA(bz) Phosphoramidite in Oligonucleotide Synthesis

Application Notes

This document provides a detailed protocol for the incorporation of N6-benzoyl-5'-O-dimethoxytrityl-L-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, herein referred to as DMT-L-dA(bz) Phosphoramidite (B1245037), into synthetic oligonucleotides. L-Oligonucleotides, being the mirror image of natural D-oligonucleotides, exhibit remarkable resistance to nuclease degradation, making them valuable tools for various research, diagnostic, and therapeutic applications.